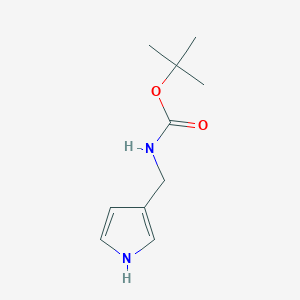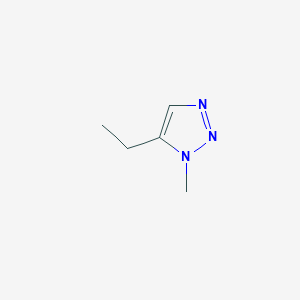
Benzene, 1-(2,2-difluoroethenyl)-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- is a chemical compound with the molecular formula C9H8F2O. It is also known as (2,2-difluoroethenyl)benzene. This compound is characterized by the presence of a benzene ring substituted with a 2,2-difluoroethenyl group and a methoxy group at the para position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with difluoroethylene in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a base such as potassium carbonate. The reaction is carried out at room temperature, and the product is purified through column chromatography.
Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often require optimization of reaction parameters, including temperature, pressure, and catalyst concentration, to achieve efficient production.
Chemical Reactions Analysis
Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding ethyl derivative.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation, to introduce additional functional groups onto the benzene ring.
Common reagents and conditions used in these reactions include strong acids (e.g., sulfuric acid for nitration), halogens (e.g., bromine for bromination), and metal catalysts (e.g., palladium for hydrogenation). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme-catalyzed reactions involving fluorinated substrates. It serves as a model compound to investigate the effects of fluorine substitution on enzyme activity and specificity.
Medicine: Research into the potential therapeutic applications of fluorinated aromatic compounds includes the development of new pharmaceuticals with improved bioavailability and metabolic stability.
Industry: The compound is used in the production of specialty chemicals and materials, such as fluorinated polymers and coatings, which exhibit enhanced chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- involves its interaction with molecular targets through various pathways. The presence of fluorine atoms can influence the compound’s electronic properties, making it more reactive towards nucleophiles and electrophiles. This reactivity can be exploited in catalytic processes and enzyme-catalyzed reactions.
The compound’s mechanism of action in biological systems may involve the inhibition or activation of specific enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- can be compared with other similar compounds, such as:
(2,2-Difluoroethenyl)benzene: This compound lacks the methoxy group, making it less versatile in certain chemical reactions.
4-Methoxystyrene: This compound lacks the difluoroethenyl group, resulting in different reactivity and applications.
Fluorobenzene: This compound contains a single fluorine atom on the benzene ring, leading to different electronic properties and reactivity.
The uniqueness of Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- lies in its combination of a difluoroethenyl group and a methoxy group, which imparts distinct chemical and physical properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
1-(2,2-difluoroethenyl)-4-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSNPYTWRBGHSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454198 |
Source


|
| Record name | Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1608-24-8 |
Source


|
| Record name | Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (1r,3r)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate](/img/structure/B6596637.png)


![Carbamic acid,N-[(1S)-1-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B6596648.png)



amine](/img/structure/B6596679.png)


![3-(dimethylamino)-N-[2-(dimethylamino)ethyl]-N-methylpropanamide](/img/structure/B6596697.png)


